This compound is derived from various synthetic pathways involving chlorinated aromatic compounds and thiophene derivatives. Its classification as an amide indicates its potential utility in biological systems, particularly in drug development and as a building block for polymers.
The synthesis of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide can be achieved through several methods:
The molecular structure of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide can be represented using various structural formulas:
Cc1ccc(N(C(=O)c2ccc(F)cc2)C2C=CS(=O)(=O)C2)cc1Cl
This notation provides a compact representation of the compound's structure, indicating the presence of aromatic rings, a cyclopropane moiety, and a thiophene ring.
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide participates in various chemical reactions:
The mechanism of action for N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide primarily relates to its interaction with biological targets:
Studies indicate that similar compounds exhibit significant biological activity against microbial infections, suggesting potential therapeutic applications.
The physical and chemical properties of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide include:
Property | Value |
---|---|
Molecular Weight | 379.8 g/mol |
Molecular Formula | |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in DMSO |
These properties suggest that while specific data on boiling and melting points are not available, the compound is likely soluble in polar organic solvents.
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: